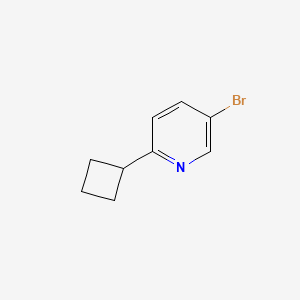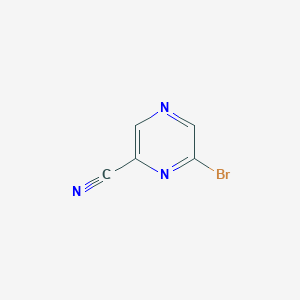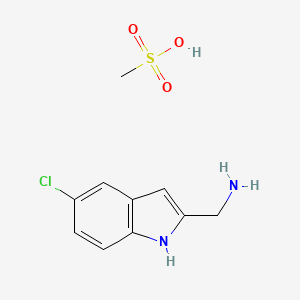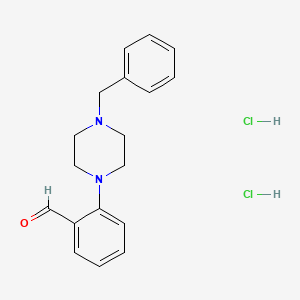
(2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde)
説明
(2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde), also known as PMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMMA is a type of polymer that is commonly used in the production of plastics, coatings, and adhesives. The compound has also been studied for its potential use in drug delivery systems and as a biosensor.
科学的研究の応用
Photophysical Properties and Applications
Research has focused on the synthesis and properties of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, which are highly photoluminescent phenylene vinylene oligomers. These compounds exhibit significant bathochromic shifts in their emission spectra, indicating potential applications in the field of photophysics and materials science for dye and sensor development (Lowe & Weder, 2002).
Synthesis and Optimization of Reaction Conditions
Researchers have also explored the rapid and catalyst-free synthesis of new bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives. Using response surface methodology (RSM), they investigated the effects of reaction temperature and water content on product yields and reaction times, highlighting the optimization of reaction conditions with minimal experiments (Hosseini et al., 2019).
Construction of Metal-Organic Systems
Another area of research is the construction of copper metal–organic systems using flexible dicarboxylate ligands. These studies focus on how different conformations of the ligands and their functional substituents impact the formation of complex metal-organic structures (Dai et al., 2009).
Impact on Nonlinear Optical Properties
The impact of electron-withdrawing cyano groups on nonlinear optical properties has been investigated, specifically in donor-π-acceptor systems. These studies provide insights into how the position of acceptors affects linear and nonlinear optical properties, which is crucial for the development of optoelectronic materials (Kim et al., 2017).
Interplay of Weak Noncovalent Interactions
Research also includes the interplay of weak noncovalent interactions in conjugated positional isomers. Such studies offer valuable information on the stabilization of molecular structures and their optical properties, with potential applications in material science and molecular engineering (Udayakumar et al., 2019).
特性
IUPAC Name |
(Z)-2-methyl-3-[4-[(Z)-2-methyl-3-oxoprop-1-enyl]phenyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11(9-15)7-13-3-5-14(6-4-13)8-12(2)10-16/h3-10H,1-2H3/b11-7-,12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJMNYLBIZPTKE-OXAWKVHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C=C(C)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=C(C=C1)/C=C(\C=O)/C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1440208.png)
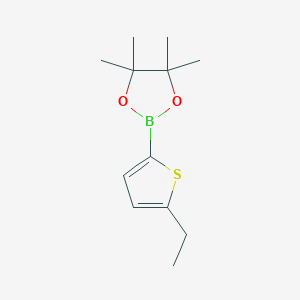
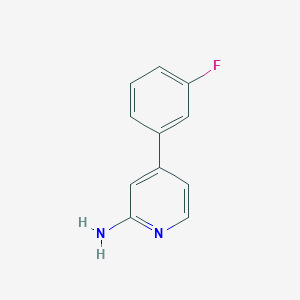
![7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1440214.png)
